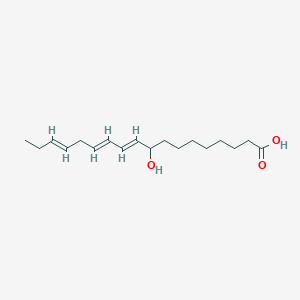
9S-HOTrE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid is an octadecatrienoic acid, a hydroxy fatty acid and a hydroxy monocarboxylic acid.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Mechanism of Action:
9S-HOTrE has shown promising anti-inflammatory effects in various studies. It acts by modulating the NLRP3 inflammasome complex and reducing the production of pro-inflammatory cytokines. In a study involving RAW 264.7 macrophages, treatment with this compound significantly decreased the levels of nitric oxide (NO) and reactive oxygen species (ROS) in response to lipopolysaccharide (LPS) stimulation, indicating its potential to mitigate inflammatory responses .
Case Study:
In an experimental model of septic shock, this compound demonstrated protective effects by reducing inflammation and enhancing survival rates in BALB/c mice subjected to LPS-induced sepsis. The compound was shown to downregulate the expression of inflammatory markers such as TNF-α and IL-1β .
Immune Modulation
Impact on T Lymphocytes:
Research indicates that this compound can influence immune cell function. Specifically, it has been shown to suppress M1-like macrophage development and promote a shift towards an anti-inflammatory phenotype. This modulation is crucial for maintaining immune homeostasis and preventing chronic inflammatory diseases .
Study Findings:
In vitro studies demonstrated that human CD3+ T lymphocytes treated with ALA exhibited increased synthesis of oxylipins, including this compound. The presence of this compound altered the fatty acid composition within the cells, impacting immune function and potentially contributing to variations in immune responses across different life stages .
Cardiovascular Health
Role in Lipid Metabolism:
this compound is implicated in improving lipid profiles and reducing markers of inflammation associated with cardiovascular diseases. ALA supplementation, which leads to increased levels of this compound, has been correlated with lower levels of C-reactive protein (CRP), a known inflammatory marker linked to cardiovascular risk .
Clinical Implications:
The anti-inflammatory properties of this compound suggest its potential use as a dietary supplement for cardiovascular health management. By modulating inflammatory pathways, it may help reduce the risk factors associated with heart disease.
Mechanistic Insights
Biochemical Pathways:
The biosynthesis of this compound occurs primarily through the action of lipoxygenases on ALA, leading to the formation of various metabolites that can further influence cellular signaling pathways . Notably, this compound serves as a substrate for further enzymatic transformations, underscoring its role in complex lipid signaling networks.
Data Summary Table
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Anti-Inflammatory | Inhibition of NLRP3 inflammasome | Reduced IL-1β and TNF-α levels in macrophages |
| Immune Modulation | Shift towards anti-inflammatory phenotype | Suppressed M1-like macrophage development |
| Cardiovascular Health | Improved lipid profile | Associated with lower CRP levels |
| Biochemical Pathways | Lipoxygenase-mediated metabolism | Serves as substrate for further oxylipin synthesis |
Propiedades
Número CAS |
89886-42-0 |
|---|---|
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(10E,12E,15E)-9-hydroxyoctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3+,8-6+,14-11+ |
Clave InChI |
RIGGEAZDTKMXSI-JPAZTHTMSA-N |
SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
SMILES isomérico |
CC/C=C/C/C=C/C=C/C(CCCCCCCC(=O)O)O |
SMILES canónico |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Sinónimos |
(10E,12Z,15Z)-9-OH-10,12,15-ODTA 9-hydroxy-10,12,15-octadecatrienoic acid 9-OH-10,12,15-ODTA |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















